![molecular formula C22H26N4O7S3 B2709098 (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 865173-84-8](/img/structure/B2709098.png)
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole core, with additional functional groups attached to the benzene and thiazole rings. These include an ethoxyethyl group, a sulfamoyl group, and a morpholinosulfonyl group .Chemical Reactions Analysis
Benzothiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfamoyl and morpholinosulfonyl groups could increase its polarity and potentially its solubility in water .Scientific Research Applications
Synthesis and Pharmacological Activities
- Antihypertensive and Diuretic Properties : A study focused on the synthesis and characterization of quinazoline derivatives to explore their diuretic and antihypertensive activities, indicating the potential of such compounds in treating related conditions (Rahman et al., 2014).
- Photodynamic Therapy for Cancer : Research into zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated significant potential for photodynamic therapy in cancer treatment, highlighting their excellent photophysical and photochemical properties (Pişkin et al., 2020).
- Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, and oxadiazepines, showed promising analgesic and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
- Antimicrobial Agents : The synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety was reported, with some compounds exhibiting good or moderate antimicrobial activity, underscoring the importance of structural modifications in enhancing biological efficacy (Sahin et al., 2012).
- Antitumor Properties : Several studies have synthesized and evaluated compounds for their antitumor activities, showing that certain derivatives exhibit potent effects against various cancer cell lines, indicating the potential for the development of new anticancer drugs. This includes research on quinazolinone derivatives and benzoxazines with activity against PI3K and DNA-PK, suggesting their role in cancer therapy (Al-Obaid et al., 2009), (Morrison et al., 2016).
Chemical Synthesis and Characterization
- Co-crystals with Carboxylic Acids and Amides : The formation of co-crystals involving sulfamethazine and various carboxylic acids and amides was studied, revealing insights into the structural and bonding interactions that can influence the physical properties and potentially the biological activity of these compounds (Ghosh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S3/c1-2-32-14-11-26-19-8-7-18(35(23,28)29)15-20(19)34-22(26)24-21(27)16-3-5-17(6-4-16)36(30,31)25-9-12-33-13-10-25/h3-8,15H,2,9-14H2,1H3,(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNMMPVIARAQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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